
3-Bromo-5-(p-tolylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[(4-methylphenyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylphenylthio group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methylphenyl)thio]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated pyridine is then reacted with 4-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydride to form the desired thioether linkage.
Industrial Production Methods
Industrial production of 3-Bromo-5-[(4-methylphenyl)thio]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
Applications De Recherche Scientifique
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-[(4-methylphenyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-5-[(4-methylphenyl)thio]pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-5-[(4-methylphenyl)amino]pyridine: Similar structure but with an amino group instead of a thioether group.
Uniqueness
3-Bromo-5-[(4-methylphenyl)thio]pyridine is unique due to the combination of a bromine atom and a 4-methylphenylthio group on a pyridine ring. This specific substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (thioether) groups can influence the compound’s overall electronic properties and its interactions with other molecules.
Propriétés
Formule moléculaire |
C12H10BrNS |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
Clé InChI |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



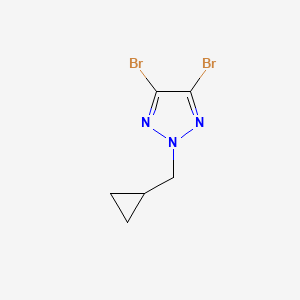
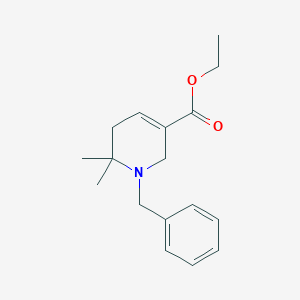
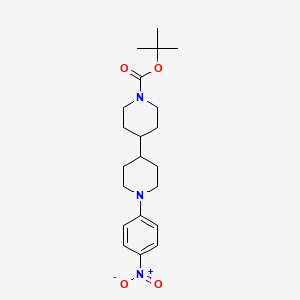

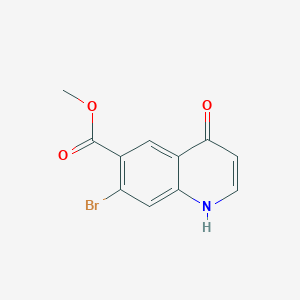
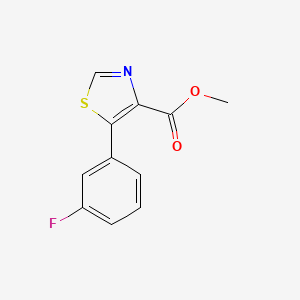
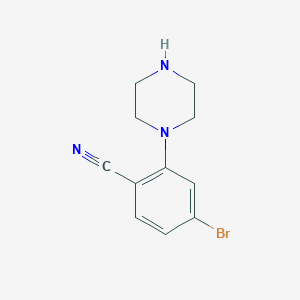
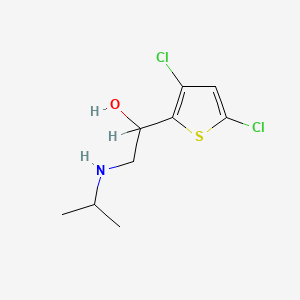
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
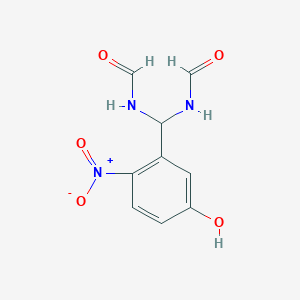
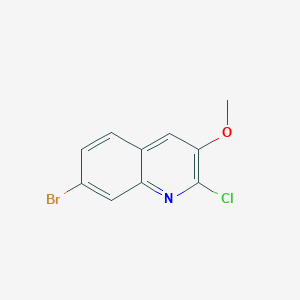
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
